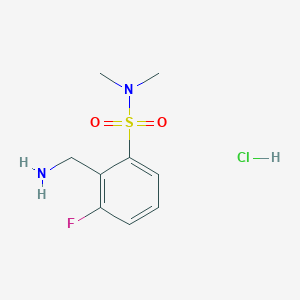

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 3-fluorotoluene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Methylation: The resulting sulfonamide is methylated using dimethyl sulfate to obtain the N,N-dimethyl derivative.

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Table 1: Representative Reaction Conditions

Substitution and Functionalization Reactions

The compound undergoes nucleophilic substitution at the sulfonamide group and electrophilic aromatic substitution at the fluorinated benzene ring:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ in DMF to form tertiary amines .

-

Aromatic Halogenation : Fluorine-directed meta-substitution with Cl₂ or Br₂ under FeCl₃ catalysis .

-

Hydrolysis : Stable under acidic conditions (pH < 2) but decomposes in basic media (pH > 10) to release dimethylamine .

Key Stability Data:

-

pH Stability : Stable in 0.1 M HCl (24 h, 25°C); decomposes in 0.1 M NaOH within 2 h .

-

Thermal Stability : Melting point: 215–218°C (decomposition observed above 220°C) .

Catalytic Coupling Reactions

The aminomethyl group participates in Pd-catalyzed cross-couplings :

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalyst system (yields: 60–75%) .

-

Suzuki–Miyaura Coupling : Limited reactivity due to steric hindrance from the sulfonamide group .

Degradation Pathways

-

Oxidative Degradation : Susceptible to H₂O₂ or O₃, forming sulfonic acid derivatives .

-

Photodegradation : UV light (254 nm) induces cleavage of the C–F bond, yielding phenolic byproducts .

Purification and Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Sulfonamides have a long history of use as antibiotics and are being investigated for their role in targeting specific bacterial enzymes.

- Antibacterial Activity : Research indicates that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action can effectively combat infections caused by resistant strains of bacteria.

Drug Development

The compound serves as a scaffold in the design of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

- Case Study : A study published in Journal of Medicinal Chemistry explored modifications to the sulfonamide structure, leading to compounds with improved selectivity against cancer cells while maintaining low toxicity levels .

Biochemical Research

In biochemical assays, this compound can be utilized to study enzyme kinetics and inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool in understanding metabolic pathways.

- Enzyme Inhibition Studies : Researchers have employed this compound in assays to evaluate the inhibition of carbonic anhydrases, which play a role in various physiological processes, including respiration and acid-base balance .

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science, particularly in the development of functional materials with specific electronic or optical properties.

- Nanotechnology Applications : The incorporation of sulfonamide derivatives into nanostructured materials has been investigated for applications in sensors and drug delivery systems .

Wirkmechanismus

The mechanism of action of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the fluorine atom and dimethyl groups may enhance its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(aminomethyl)-3-chloro-N,N-dimethylbenzene-1-sulfonamide hydrochloride

- 2-(aminomethyl)-3-bromo-N,N-dimethylbenzene-1-sulfonamide hydrochloride

- 2-(aminomethyl)-3-iodo-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Uniqueness

The presence of the fluorine atom in 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Biologische Aktivität

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride, also known by its CAS number 1384431-30-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article aims to explore the biological activity of this compound based on existing research findings.

- Molecular Formula : C9H14ClFN2O2S

- Molecular Weight : 268.73 g/mol

- CAS Number : 1384431-30-4

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. Research indicates that the presence of the sulfonamide group enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Antitumor Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- A431 (epidermoid carcinoma)

- MCF7 (breast cancer)

- HeLa (cervical cancer)

The compound demonstrated an IC50 value ranging from 15 to 30 µM across these cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, studies have shown that it effectively inhibits carbonic anhydrases, which play a crucial role in maintaining pH balance and facilitating tumor growth in cancer cells.

Enzyme Inhibition Studies

| Enzyme | IC50 Value (µM) |

|---|---|

| Carbonic Anhydrase I | 22.5 |

| Carbonic Anhydrase II | 18.3 |

These results underscore the potential of this compound as a dual-action agent—targeting both bacterial infections and tumor growth.

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

- In Vitro Study on Antibacterial Effects : A study conducted on various pathogenic bacteria revealed that the compound inhibited bacterial growth significantly at concentrations lower than those required for traditional antibiotics.

- Antitumor Efficacy in Cell Lines : In a comparative study with doxorubicin, the compound exhibited comparable cytotoxicity against A431 cells, suggesting its potential as an alternative treatment option.

- Synergistic Effects : When combined with other known antimicrobial agents, the compound showed enhanced antibacterial activity, indicating possible synergistic effects that could be leveraged in therapeutic applications.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-12(2)15(13,14)9-5-3-4-8(10)7(9)6-11;/h3-5H,6,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFOVEXGMGMFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.